7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
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Scientific Research Applications
Materials Science Applications
Research by Mallakpour and Rafiee (2007) focuses on the synthesis of novel urazole containing a 3-hydroxynaphthalene group, which is then utilized to create soluble poly(urea-urethane)s. These materials exhibit good solubility in organic solvents and are developed using environmentally friendly protocols, showcasing the potential for creating advanced polymers with specific functional properties (Mallakpour & Rafiee, 2007).
Pharmaceutical Chemistry
The synthesis and evaluation of anti-inflammatory activity of substituted analogues based on pyrimidopurinediones reveal potential therapeutic applications. Kaminski et al. (1989) synthesized a series of compounds that exhibit significant anti-inflammatory activity, comparable to naproxen, without the side effects like gastric ulceration or ocular toxicity observed in other series, indicating the compound's potential for therapeutic use (Kaminski et al., 1989).
Sensor Technology
Li et al. (2019) discuss the development of a novel optical sensing structure using lanthanide coordination chemistry. They assemble a polymeric-based ternary europium (III) complex system that shows a remarkable change in emission color in response to hydrogen chloride, demonstrating its use as a chemical sensor. This research highlights the potential for developing sensors that could detect specific environmental pollutants or chemical substances (Li et al., 2019).
properties
IUPAC Name |
7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-26-21-20(22(31)27(2)24(26)32)29(23(25-21)28-11-5-6-12-28)14-18(30)15-33-19-10-9-16-7-3-4-8-17(16)13-19/h3-4,7-10,13,18,30H,5-6,11-12,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEFOWWSWWHIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COC4=CC5=CC=CC=C5C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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